molecular formula C14H18N2O4 B1377998 6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid CAS No. 1341036-28-9

6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B1377998
CAS No.: 1341036-28-9
M. Wt: 278.3 g/mol
InChI Key: XLCFMXRWJJKNKY-UHFFFAOYSA-N
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Description

6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
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Biological Activity

6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (CAS No. 1341036-28-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C14H18N2O4C_{14}H_{18}N_{2}O_{4} with a molecular weight of 278.30 g/mol. The structure features a naphthyridine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthyridine derivatives. For instance, derivatives of naphthyridine have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to the anticancer activity of naphthyridine derivatives:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Aaptamine (1,6-Naphthyridine derivative)H1299 (lung cancer)10.47 - 15.03Induces apoptosis via p53-independent pathways
SophocarpineHL-60 (leukemia)1.21 - 12.86Suppresses TNF-α and IL-6 production
Canthin-6-oneKB (epidermoid carcinoma)0.91 - 3.73Inhibits NF-κB transcription

These findings indicate that naphthyridine derivatives can exhibit potent anticancer properties through various mechanisms including apoptosis induction and modulation of inflammatory cytokines .

Antiviral Activity

In addition to anticancer properties, certain naphthyridine derivatives have been investigated for their antiviral activities. A study focused on the optimization of a novel HIV-1 integrase inhibitor derived from naphthyridine structures showed promising results in inhibiting viral replication . The mechanism involves interference with the integrase enzyme critical for HIV replication.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxicity : Induction of apoptosis in cancer cells through the activation of caspases and modulation of key proteins involved in cell cycle regulation.
  • Anti-inflammatory Effects : Reduction in pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its potential use in inflammatory diseases.
  • DNA Intercalation : Some naphthyridine derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes .

Case Studies

Several case studies have documented the effects of naphthyridine derivatives in vivo:

  • Study on Aaptamine : In a mouse model with human hepatocellular carcinoma xenografts, aaptamine exhibited significant anticancer activity by downregulating SOX9 and Ki67 expression levels .
  • Canthinone Derivatives : In a rat model of drug-induced colitis, canthinone derivatives demonstrated immunomodulatory effects by reducing oxidative stress and pro-inflammatory mediator production .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-5-4-11-10(8-16)6-9(7-15-11)12(17)18/h6-7H,4-5,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCFMXRWJJKNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
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6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
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6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
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6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
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6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
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6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

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